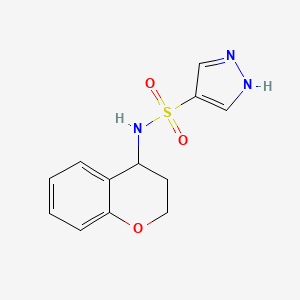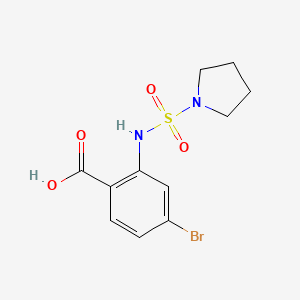
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid, commonly known as BPSA, is a chemical compound that has gained attention in the scientific community due to its potential uses in various research applications. BPSA is a sulfonamide derivative that belongs to the family of benzoic acids. It has a molecular formula of C12H14BrN2O4S and a molecular weight of 386.22 g/mol. In
作用機序
The mechanism of action of BPSA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. BPSA has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. BPSA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
BPSA has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by BPSA can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of acetylcholinesterase by BPSA can lead to an increase in the concentration of acetylcholine, which is a neurotransmitter involved in various physiological processes, including muscle contraction and cognitive function.
実験室実験の利点と制限
BPSA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPSA also has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on BPSA. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and inflammation. Another potential direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of BPSA and its effects on various biochemical pathways.
In conclusion, BPSA is a chemical compound that has potential uses in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential uses and limitations of BPSA in scientific research.
合成法
BPSA can be synthesized by reacting 4-bromo-2-nitrobenzoic acid with pyrrolidine and then treating the resulting compound with sulfamic acid. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BPSA. The purity of the synthesized compound can be improved by recrystallization from ethanol.
科学的研究の応用
BPSA has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a reagent for the synthesis of sulfonamide derivatives, and as a ligand for the preparation of metal complexes. BPSA has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and inflammation.
特性
IUPAC Name |
4-bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c12-8-3-4-9(11(15)16)10(7-8)13-19(17,18)14-5-1-2-6-14/h3-4,7,13H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUZLZAPLCVLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)


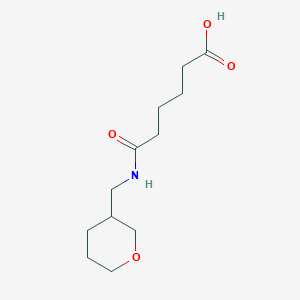
![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
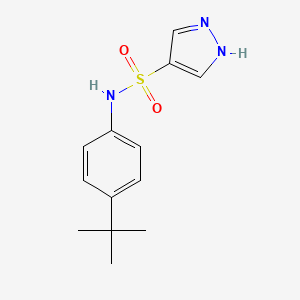
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
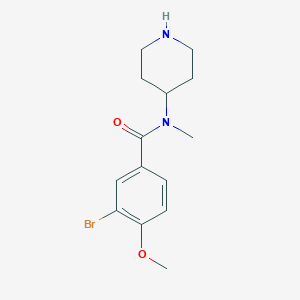

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
